

Introduction: The Significance of the Spiro[indoline-piperidine] Scaffold

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Compound of Interest

Compound Name: *5-Bromospiro[indoline-3,4'-piperidine]*

CAS No.: 944899-21-2

Cat. No.: B8270379

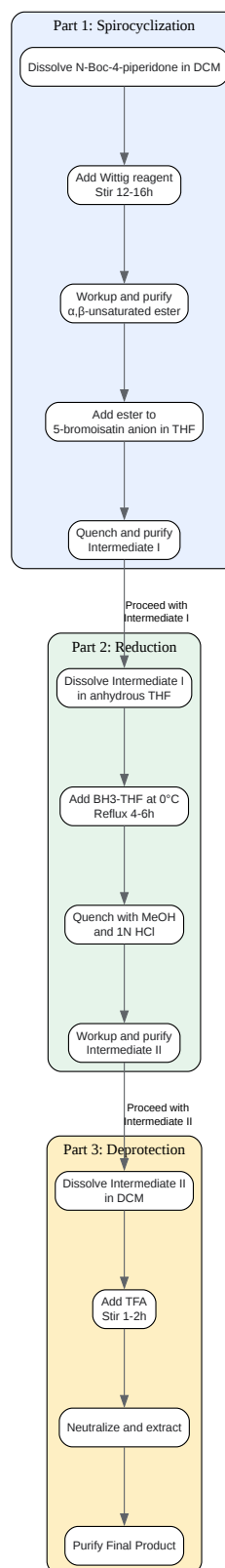
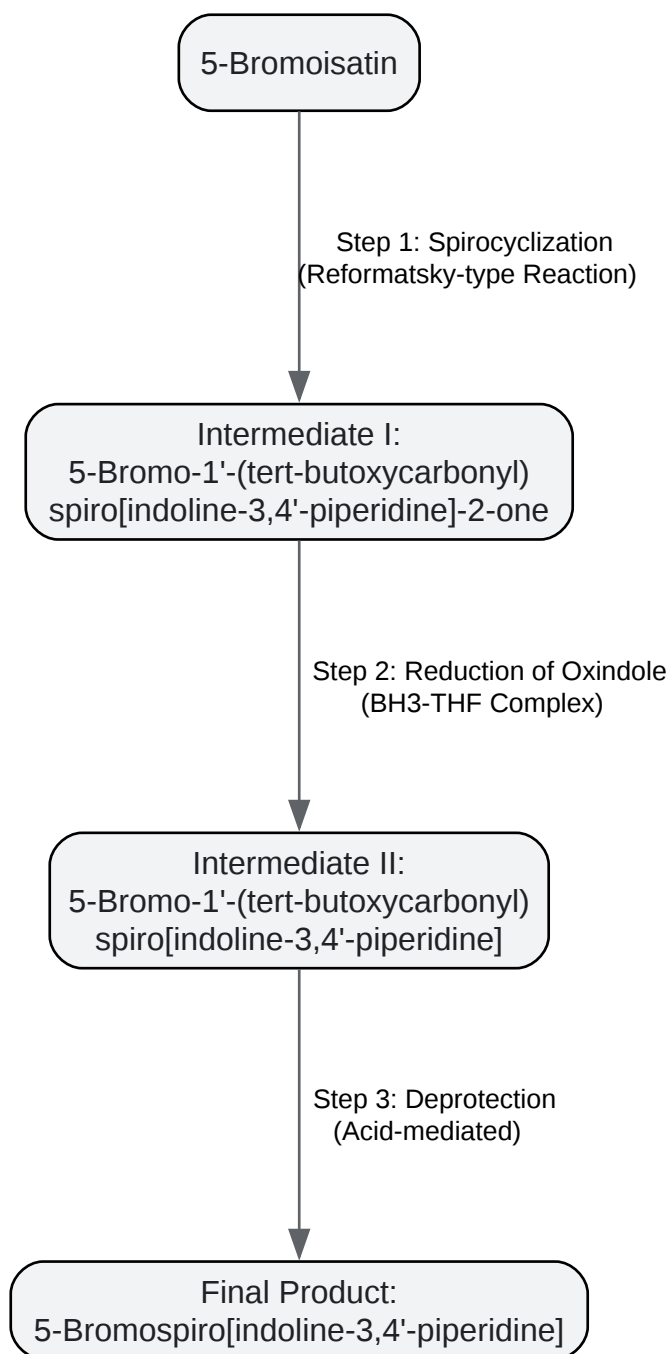
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The spiro[indoline-piperidine] framework represents a class of privileged three-dimensional structures in medicinal chemistry and drug discovery. The fusion of an indoline system with a piperidine ring at a single carbon atom creates a rigid, sterically defined scaffold that can precisely orient functional groups for optimal interaction with biological targets. These compounds have shown promise as ligands for a variety of receptors, including neurokinin antagonists and monoamine transporter inhibitors.[1] The incorporation of a bromine atom at the 5-position of the indoline ring, as in **5-Bromospiro[indoline-3,4'-piperidine]**, offers a strategic advantage. This halogen provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2]

This document provides a comprehensive, two-stage protocol for the synthesis of **5-Bromospiro[indoline-3,4'-piperidine]** starting from commercially available 5-bromoisatin. The methodology is designed for researchers in synthetic organic chemistry and drug development, with a focus on explaining the rationale behind procedural choices and ensuring a robust, reproducible workflow.

Overall Synthetic Strategy

The synthesis is approached in two primary stages. First, the spiro[oxindole-3,4'-piperidine] core is constructed. This is followed by the selective reduction of the C2-carbonyl group of the oxindole to afford the final indoline product. A key consideration is the use of a protecting group on the piperidine nitrogen, which is essential for directing the reactivity of subsequent steps and is later removed to yield the target compound.



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Sources

- [1. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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